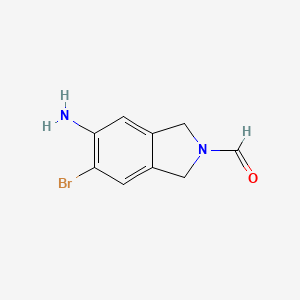

5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

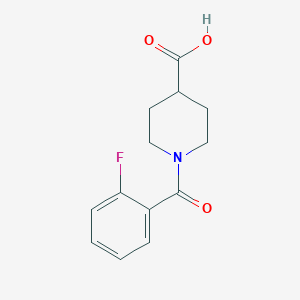

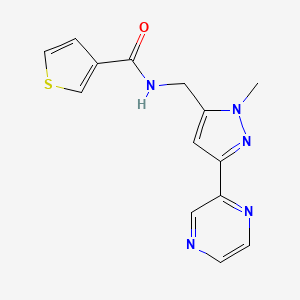

5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde is a chemical compound with the CAS Number: 1306604-50-1 . It is used for pharmaceutical testing and is a basic building block for making protein degrader library .

Synthesis Analysis

A basic synthesis method for this compound involves starting with isoindoline-1,3-dione, undergoing acid-catalyzed, amide reaction, and bromination reaction steps .Molecular Structure Analysis

The molecular formula of this compound is C9H9BrN2O . The structure is based on the isoindole backbone, which is a heterocyclic system .Chemical Reactions Analysis

This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is also amenable for linker attachment via reductive amination .科学的研究の応用

Marine-Derived Bromoindoles Synthesis and Structure

Research has identified the marine sponge Pseudosuberites hyalinus as a source of novel bromoindoles, including 6-bromoindole derivatives. These compounds were characterized using spectral data and synthesis methods, highlighting their unique structures and potential as building blocks in chemical synthesis (Rasmussen et al., 1993).

Chemical Properties and Reactions

Studies have focused on the chemical properties and reactions of bromoindoles, including Friedländer condensation, which is a key reaction for synthesizing various indole derivatives. This demonstrates the versatility of bromoindoles in synthesizing complex molecules (Hu, Zhang, & Thummel, 2003).

Antimicrobial and Anticancer Activities

Compounds derived from bromoindoles have been evaluated for their antimicrobial activities, showing that they possess moderate to good activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bayrak et al., 2009).

Advanced Materials and Methodologies

The development of new materials and analytical methodologies has also been explored. For example, 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde has been used as a derivatization agent for amino sugars, showcasing its utility in high-performance capillary electrophoresis and laser-induced fluorescence detection for ultra-sensitive analysis (Liu, Shirota, & Novotny, 1991).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

It is known that indole derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Safety and Hazards

Due to a lack of specific toxicity and safety data, the toxicity and risk assessment of this compound are not clear . When handling this compound, general laboratory safety standards should be followed, including wearing appropriate personal protective equipment (such as lab gloves, safety glasses, etc.), avoiding skin contact, and inhalation of aerosols .

将来の方向性

特性

IUPAC Name |

5-amino-6-bromo-1,3-dihydroisoindole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-8-1-6-3-12(5-13)4-7(6)2-9(8)11/h1-2,5H,3-4,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQZAXFFWGTIMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2CN1C=O)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2717513.png)

![3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2717514.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2717516.png)

![N-(2-ethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2717519.png)

![(5R,8S)-N-(2,3-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2717522.png)

![1-benzyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2717529.png)

![N-[[4-[6-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2717530.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2717532.png)

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2717533.png)